(R)-3-Chloropyrrolidine hydrochloride
Overview
Description
(R)-3-Chloropyrrolidine hydrochloride is a useful research compound. Its molecular formula is C4H9Cl2N and its molecular weight is 142.02. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
- Application : (R)-3-Chloropyrrolidine hydrochloride derivatives have been studied for their potential in inhibiting corrosion of metals. Specifically, pyridine derivatives, including those containing chloropyrrolidine groups, have shown efficacy in protecting steel from corrosion in acidic environments like hydrochloric acid solutions (El-hajjaji et al., 2019).
Synthesis of Novel Drugs and Antitumor Activity
- Application : Chloropyrrolidine derivatives have been instrumental in the development of new drugs. For instance, studies have explored the synthesis and structural analysis of pyridinesulfonamide compounds, including enantiomers with chloropyrrolidine components, for potential antitumor activities. These compounds have shown inhibitory effects on PI3Kα kinase, a protein implicated in cancer (Zhou et al., 2015).
Alkaloid Isolation and Structural Analysis
- Application : Chloropyrrolidine-containing compounds have been isolated from natural sources like Peganum harmala L. The structural analysis of these alkaloids, such as the determination of their absolute configuration, contributes to the understanding of their biological activity and potential medicinal properties (Khan et al., 2009).
Synthesis of Unsaturated Nitrogen Heterocycles
- Application : Chloropyrrolidine derivatives are utilized in the synthesis of unsaturated nitrogen heterocycles, which are key building blocks in medicinal chemistry. Such compounds have been employed in the synthesis of natural products and pharmaceuticals, demonstrating the versatility of chloropyrrolidine derivatives in synthetic organic chemistry (Nomura & Richards, 2009).
Catalytic and Chemical Binding Studies
- Application : Compounds containing chloropyrrolidine structures have been investigated for their binding interactions with biomolecules such as human serum albumin. These studies provide insights into the molecular interactions and binding mechanisms of these compounds, which is crucial for drug design and development (Yasmeen & Riyazuddeen, 2017).
Properties
IUPAC Name |
(3R)-3-chloropyrrolidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVCMMDAWUYBCG-PGMHMLKASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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